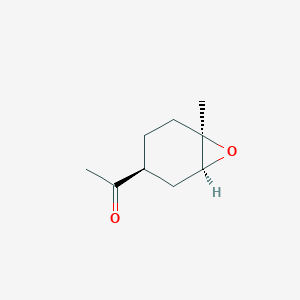

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane

Übersicht

Beschreibung

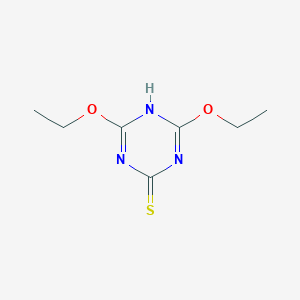

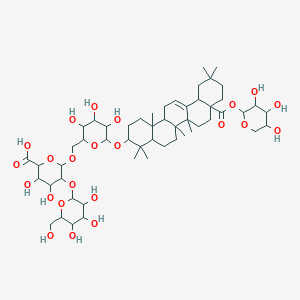

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane, also known as AMCH, is a cyclic organic compound with a molecular formula of C9H16O2. It is a chiral molecule with two stereocenters, and the (1R,2S,4S) configuration is the most stable and commonly used in scientific research. AMCH has attracted attention in the fields of organic synthesis, medicinal chemistry, and material science due to its unique chemical and physical properties.

Wirkmechanismus

The mechanism of action of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is not fully understood, but it is believed to interact with biological molecules such as enzymes, receptors, and DNA. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can form covalent bonds with nucleophiles such as thiol groups, amino groups, and carboxylic acids. This reactivity makes (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Biochemische Und Physiologische Effekte

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities in vitro. It can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can inhibit the replication of hepatitis B virus and herpes simplex virus.

Vorteile Und Einschränkungen Für Laborexperimente

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a versatile molecule that can be easily synthesized and functionalized. It can be used as a chiral building block to prepare a wide range of compounds with high enantioselectivity. However, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can be hazardous to handle. It can form explosive peroxides when exposed to air, and can react violently with strong oxidizing agents. Therefore, proper safety precautions should be taken when working with (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane.

Zukünftige Richtungen

There are many potential future directions for research involving (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane. One area of interest is the development of new synthetic methods for (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane and its derivatives. Another area is the exploration of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane as a tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the anti-inflammatory, anti-tumor, and anti-viral activities of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane could be further investigated for potential therapeutic applications. Finally, the properties of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane-based polymers could be explored for use in advanced materials.

Wissenschaftliche Forschungsanwendungen

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been widely used as a building block in the synthesis of various natural products, pharmaceuticals, and functional materials. For example, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can be used as a precursor to synthesize the anti-cancer drug taxol, and the anti-inflammatory drug celecoxib. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also be functionalized to form chiral ligands for asymmetric catalysis, and to prepare novel polymers with unique mechanical and thermal properties.

Eigenschaften

CAS-Nummer |

149251-77-4 |

|---|---|

Produktname |

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane |

Molekularformel |

C9H14O2 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |

InChI |

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |

InChI-Schlüssel |

VPQYGKRHSKLXJB-XHNCKOQMSA-N |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C |

SMILES |

CC(=O)C1CCC2(C(C1)O2)C |

Kanonische SMILES |

CC(=O)C1CCC2(C(C1)O2)C |

Synonyme |

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

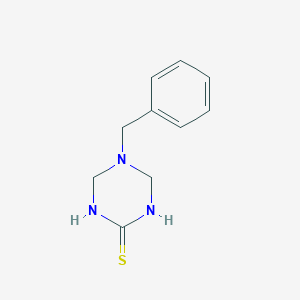

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)

![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)

![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)